molecular formula C9H10O2 B13799583 1,3-Benzodioxole,4,5-dimethyl-

1,3-Benzodioxole,4,5-dimethyl-

Cat. No.: B13799583
M. Wt: 150.17 g/mol
InChI Key: SCDKHILCHXHUQX-UHFFFAOYSA-N
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Description

1,3-Benzodioxole,4,5-dimethyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with two methyl groups attached to the 4th and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole,4,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base. For example, catechol can react with dichloromethane in the presence of a strong base like sodium hydroxide to form the benzodioxole ring . Another method involves the use of tetraalkylammonium or phosphonium salts as phase-transfer catalysts to facilitate the reaction between catechol and dihalomethanes .

Industrial Production Methods

Industrial production of 1,3-Benzodioxole,4,5-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole,4,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzodioxoles, quinones, and reduced derivatives. These products have diverse applications in organic synthesis and pharmaceutical development.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole,4,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing auxin-related signaling responses . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole,4,5-dimethyl- is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its physical properties, such as boiling point and solubility, as well as its interaction with biological targets.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4,5-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-4H,5H2,1-2H3

InChI Key

SCDKHILCHXHUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)OCO2)C

Origin of Product

United States

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